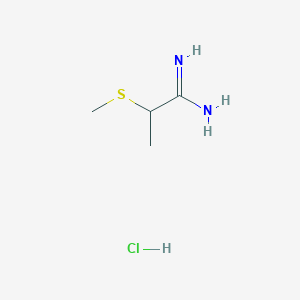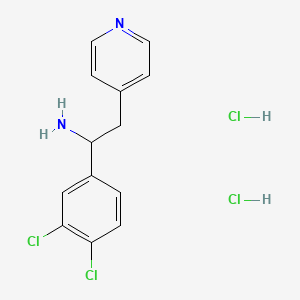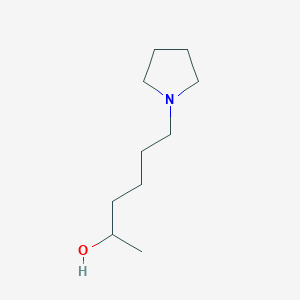
6-(Pyrrolidin-1-yl)hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-1-yl)hexan-2-ol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a hexanol chainThe pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is known for its versatility and biological activity .
Méthodes De Préparation
The synthesis of 6-(Pyrrolidin-1-yl)hexan-2-ol typically involves the reaction of pyrrolidine with a suitable hexanol derivative. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, attacking a hexanol derivative such as 6-chlorohexan-2-ol under basic conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability .
Analyse Des Réactions Chimiques
6-(Pyrrolidin-1-yl)hexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to drive the reactions towards the desired products .
Applications De Recherche Scientifique
6-(Pyrrolidin-1-yl)hexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to the presence of the pyrrolidine ring.
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-1-yl)hexan-2-ol is largely dependent on its interaction with biological targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparaison Avec Des Composés Similaires
6-(Pyrrolidin-1-yl)hexan-2-ol can be compared with other similar compounds such as:
Pyrrolidine: A simpler structure with a wide range of biological activities.
Hexanol: A primary alcohol with different reactivity and applications.
Pyrrolidin-2-one: Known for its diverse biological activities and industrial applications
Propriétés
Formule moléculaire |
C10H21NO |
|---|---|
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
6-pyrrolidin-1-ylhexan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3 |
Clé InChI |
QJVNSBSCMIWIRA-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCN1CCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate; trifluoroacetic acid](/img/structure/B13563357.png)
![tert-butylN-[(2,3-dihydro-1H-indol-6-yl)methyl]carbamate](/img/structure/B13563369.png)
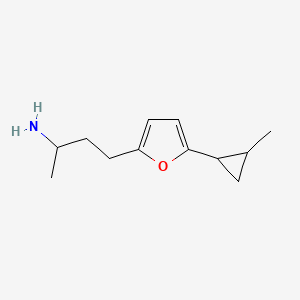
![[1-(6-Bromopyridin-2-YL)-2,2,2-trifluoroethyl]amine](/img/structure/B13563377.png)
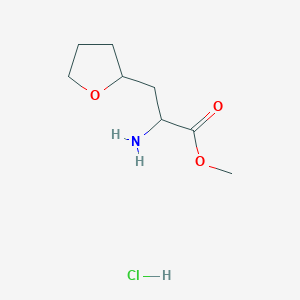
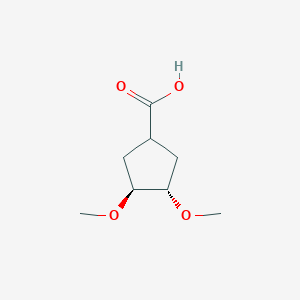
![4-[(3-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13563398.png)
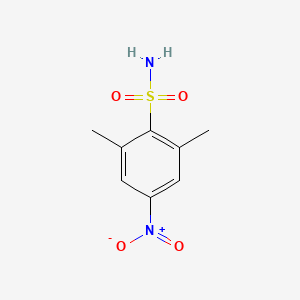
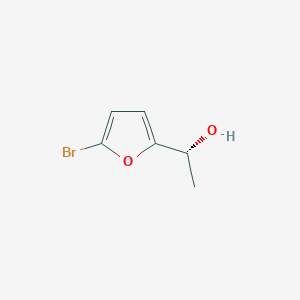
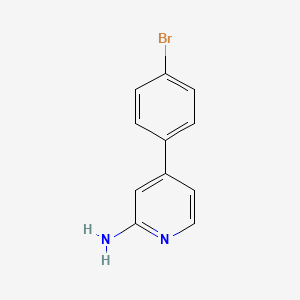
![Spiro[5.5]undecan-2-amine](/img/structure/B13563412.png)
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[3.4]oct-1-ene-2-carboxylicacid](/img/structure/B13563415.png)
